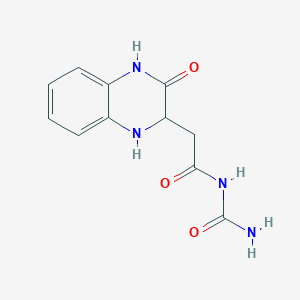

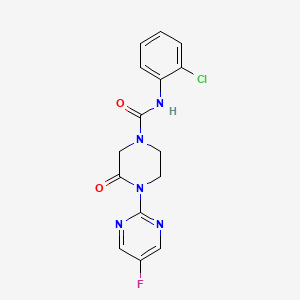

![molecular formula C18H17ClN2O2S B2627322 4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 1005951-84-7](/img/structure/B2627322.png)

4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzothiazole family of compounds and has been found to have a wide range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention for their potential as anti-tubercular agents. Recent research has focused on synthesizing new compounds based on benzothiazole scaffolds and evaluating their efficacy against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). These compounds exhibit in vitro and in vivo activity against TB, with inhibitory concentrations comparable to standard reference drugs . Researchers have employed various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions to create these benzothiazole derivatives. Additionally, structure-activity relationships and molecular docking studies have been conducted to identify potent inhibitors with enhanced anti-tubercular activity .

Anticonvulsant Properties

Thiazole derivatives, including benzothiazoles, have also been investigated for their anticonvulsant activity. Specifically, compounds derived from benzo[d]thiazol-2(3H)-one have shown promise. In experimental studies, certain derivatives demonstrated significant anticonvulsant effects, with protective indices higher than those of phenobarbital and valproate. These findings highlight the potential of benzothiazole-based compounds in managing neurological disorders .

COX-1 Inhibition

While benzothiazole derivatives have been explored for their anti-inflammatory properties, some compounds exhibit weak COX-1 inhibitory activity. Although not as potent as standard COX inhibitors like indomethacin and diclofenac, these derivatives may still contribute to our understanding of inflammation pathways and serve as starting points for further drug development .

Antitumor Activity

Researchers have synthesized 4-amino-3-methyl-5-(2-methyl-1H-benzo[d]imidazol-1-yl)thiazol-2(3H)-one derivatives and evaluated their antitumor potential. These compounds represent a class of benzothiazole-based molecules with promising bioactivity profiles. Further investigations are needed to elucidate their mechanisms of action and optimize their therapeutic properties .

Mecanismo De Acción

Target of action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors in the body. For instance, some benzothiazole derivatives have been reported to have anti-tubercular activity .

Mode of action

The mode of action of benzothiazole derivatives can vary greatly depending on their specific structure and the functional groups they carry. They may act by inhibiting certain enzymes, interacting with cellular receptors, or interfering with critical biochemical pathways .

Biochemical pathways

Benzothiazole derivatives can affect various biochemical pathways. For example, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival of these bacteria .

Result of action

The molecular and cellular effects of benzothiazole derivatives can include the inhibition of enzyme activity, interference with cellular signaling pathways, and the induction of cell death in certain types of cells .

Propiedades

IUPAC Name |

4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S/c1-2-23-12-11-21-15-5-3-4-6-16(15)24-18(21)20-17(22)13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHARFFFEGOVHFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

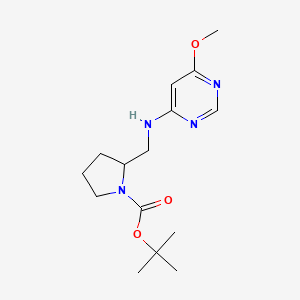

![6-Benzyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2627240.png)

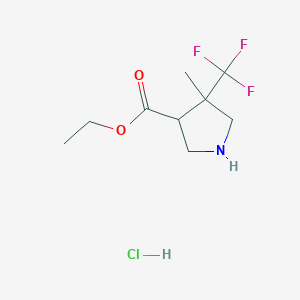

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627243.png)

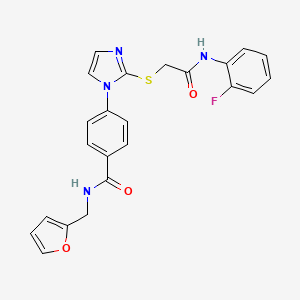

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2627248.png)

![3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2627250.png)

![4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2627251.png)

![4-[2-(3-methoxyphenoxy)pyrimidin-5-yl]-N-(4-propoxybenzyl)benzamide](/img/structure/B2627256.png)